Cas no 181513-08-6 (2-(3-aminophenoxy)ethyldimethylamine)

2-(3-Aminophenoxy)ethyldimethylamine is a versatile amine derivative with a phenoxyethyl backbone, offering a unique combination of reactivity and structural functionality. Its primary amine group and tertiary dimethylamine moiety make it valuable as an intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The compound’s bifunctional nature allows for selective modifications, enabling applications in crosslinking, catalysis, and ligand design. Its balanced hydrophilicity and lipophilicity enhance solubility in a range of solvents, facilitating diverse reaction conditions. The aromatic amine component further supports its use in dye synthesis and coordination chemistry. This compound is characterized by its stability and efficient reactivity under controlled conditions.
2-(3-aminophenoxy)ethyldimethylamine structure
181513-08-6 structure
Product Name:2-(3-aminophenoxy)ethyldimethylamine
CAS No:181513-08-6
MF:C10H16N2O
MW:180.246842384338
MDL:MFCD09035169
CID:1078892
PubChem ID:16778205
Update Time:2025-06-27

2-(3-aminophenoxy)ethyldimethylamine Chemical and Physical Properties

Names and Identifiers

    • [2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride
    • 3-(2-(dimethylamino)ethoxy)benzenamine
    • [2-(3-aminophenoxy)ethyl]dimethylamine
    • 3-(2-(dimethylamino)ethoxy)aniline
    • 3-(2-dimethylaminoethoxy)aniline
    • 3-(2-dimethylamino-ethoxy)-phenylamine
    • 3-{[2-(dimethylamino)ethyl]oxy}aniline
    • AC1Q3WWQ
    • AG-E-31516
    • AGN-PC-015X9W
    • CTK4D7905
    • N-[2-(3-aminophenoxy)ethyl]-N,N-dimethylamine
    • SureCN1641682
    • AKOS BC-0111
    • AKOS BBV-016194
    • BBL037208
    • 181513-08-6
    • 3-(2-Dimethylaninoethoxy)aniline
    • STL560149
    • SCHEMBL1641682
    • AMY27343
    • BMBSJDSXSMKTNV-UHFFFAOYSA-N
    • EN300-39422
    • AB01326803-02
    • NCGC00334133-01
    • 3-[2-(dimethylamino)ethoxy]aniline
    • MFCD09035169
    • DTXSID60588354
    • BS-13799
    • 3-{[2-(dimethylamino)ethyl]oxy}phenyl amine
    • Benzenamine, 3-[2-(dimethylamino)ethoxy]-
    • AKOS000134537
    • DB-303700
    • G27621
    • {2-[(3-aminophenyl)oxy]ethyl}dimethylamine
    • ALBB-018731
    • 2-(3-aminophenoxy)ethyldimethylamine
    • MDL: MFCD09035169
    • Inchi: 1S/C10H16N2O/c1-12(2)6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,6-7,11H2,1-2H3
    • InChI Key: BMBSJDSXSMKTNV-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C=1)N)CCN(C)C

Computed Properties

  • Exact Mass: 180.126263138g/mol
  • Monoisotopic Mass: 180.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 38.5Ų

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2-(3-aminophenoxy)ethyldimethylamine Suppliers

Amadis Chemical Company Limited
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(CAS:181513-08-6)2-(3-aminophenoxy)ethyldimethylamine
Order Number:A1143893
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:58
Price ($):383.0
Email:sales@amadischem.com

Additional information on 2-(3-aminophenoxy)ethyldimethylamine

Professional Introduction to Compound with CAS No. 181513-08-6 and Product Name: 2-(3-aminophenoxy)ethyldimethylamine

The compound with the CAS number 181513-08-6 and the product name 2-(3-aminophenoxy)ethyldimethylamine represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in drug development and molecular research. The presence of both an amine group and a phenoxyethyldimethylamine moiety suggests a versatile chemical entity that could interact with biological targets in multiple ways, making it a promising candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that leverage advanced chemical scaffolds to enhance therapeutic efficacy. The structure of 2-(3-aminophenoxy)ethyldimethylamine aligns well with this trend, as it incorporates elements that are known to facilitate interactions with biological receptors and enzymes. Specifically, the aromatic ring system and the amine functionalities provide opportunities for hydrogen bonding and hydrophobic interactions, which are crucial for drug-receptor binding affinity.

One of the most compelling aspects of this compound is its potential role in modulating biological pathways relevant to various diseases. Current research indicates that molecules with similar structural motifs have shown promise in treating conditions such as neurological disorders, cardiovascular diseases, and inflammatory conditions. The 3-aminophenoxy group, in particular, has been identified as a key pharmacophore in several bioactive molecules, contributing to their pharmacological properties. This feature makes 2-(3-aminophenoxy)ethyldimethylamine a valuable asset in the quest for new therapeutic agents.

The synthesis and characterization of this compound have been subjects of extensive study in academic and industrial laboratories. Advanced synthetic methodologies have been employed to optimize its production, ensuring high purity and yield. Techniques such as multi-step organic synthesis, coupled with modern purification methods like column chromatography and recrystallization, have been instrumental in obtaining the desired product. Additionally, spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry have been utilized to confirm the structural integrity of 2-(3-aminophenoxy)ethyldimethylamine.

The pharmacological evaluation of 2-(3-aminophenoxy)ethyldimethylamine has revealed intriguing properties that warrant further investigation. Preclinical studies have demonstrated its ability to interact with specific biological targets, suggesting potential therapeutic benefits. For instance, its interaction with certain enzymes may lead to modulations in metabolic pathways that are relevant to disease progression. Moreover, its ability to cross the blood-brain barrier has been observed in some models, indicating its potential for treating central nervous system disorders.

In the context of drug discovery, the compound’s structural versatility allows for modifications that could enhance its pharmacological profile. By incorporating additional functional groups or altering existing ones, chemists can fine-tune its properties to improve selectivity and reduce side effects. This flexibility is particularly valuable in medicinal chemistry, where optimizing a molecule’s behavior is often crucial for successful drug development.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of 2-(3-aminophenoxy)ethyldimethylamine at both molecular and cellular levels. Molecular docking studies have been conducted to predict how this compound might bind to its target proteins, providing insights into its mechanism of action. Additionally, computational modeling has helped in identifying potential analogs that could exhibit enhanced activity or improved safety profiles.

The potential applications of 2-(3-aminophenoxy)ethyldimethylamine extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use as an intermediate in synthesizing more complex molecules used in agrochemicals or materials science. The compound’s ability to form stable complexes with other substances also opens up possibilities for applications in nanotechnology and drug delivery systems.

As research continues to evolve, the role of compounds like 2-(3-aminophenoxy)ethyldimethylamine is expected to expand significantly. Ongoing studies are exploring new synthetic routes that could improve production efficiency while maintaining high quality standards. Furthermore, interdisciplinary collaborations between chemists, biologists, and pharmacologists are likely to yield novel insights into its therapeutic potential.

In conclusion,2-(3-aminophenoxy)ethyldimethylamine, represented by CAS No. 181513-08-6, is a multifaceted compound with significant implications for pharmaceutical research and development. Its unique structural features and promising pharmacological properties position it as a valuable candidate for further exploration in drug discovery efforts aimed at addressing various health challenges worldwide.

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Amadis Chemical Company Limited
(CAS:181513-08-6)2-(3-aminophenoxy)ethyldimethylamine
A1143893
Purity:99%
Quantity:1g
Price ($):383.0
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